

Application Notes and Protocols: Synthesis of (1-Methylcyclohexyl)methyl Tosylate

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Compound of Interest

Compound Name: (1-Methylcyclohexyl)methanol

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Introduction

(1-Methylcyclohexyl)methanol is a key building block in organic synthesis. Its conversion to the corresponding tosylate, (1-Methylcyclohexyl)methyl tosylate, is a crucial transformation that activates the primary hydroxyl group, converting it into an excellent leaving group for nucleophilic substitution and elimination reactions. This activation is pivotal in the synthesis of more complex molecules, making this procedure highly relevant for drug development and medicinal chemistry. This document provides detailed application notes and a comprehensive protocol for the synthesis of (1-Methylcyclohexyl)methyl tosylate.

Chemical Properties and Data

A summary of the physical and chemical properties of the starting material and the final product is provided below.

Property	(1-Methylcyclohexyl)methanol	(1-Methylcyclohexyl)methyl Tosylate
Molecular Formula	C ₈ H ₁₆ O	C ₁₅ H ₂₂ O ₃ S
Molecular Weight	128.21 g/mol	282.40 g/mol [1]
IUPAC Name	(1-Methylcyclohexyl)methanol	(1-Methylcyclohexyl)methyl 4-methylbenzenesulfonate [1]
Appearance	Colorless liquid	Expected to be a colorless oil or a white solid
Boiling Point	~195-197 °C	Not available
Solubility	Soluble in organic solvents	Soluble in organic solvents

Experimental Protocol

This protocol details the synthesis of (1-Methylcyclohexyl)methyl tosylate from **(1-Methylcyclohexyl)methanol** using p-toluenesulfonyl chloride and triethylamine as a base in dichloromethane.

Materials and Reagents

Reagent	Supplier	Purity	Molar Mass (g/mol)
(1-Methylcyclohexyl)methanol	Commercial	≥98%	128.21
p-Toluenesulfonyl chloride (TsCl)	Commercial	≥98%	190.65
Triethylamine (Et ₃ N)	Commercial	≥99%	101.19
Dichloromethane (DCM), anhydrous	Commercial	≥99.8%	84.93
Hydrochloric acid (HCl), 1 M	Commercial	-	-
Saturated sodium bicarbonate (NaHCO ₃) solution	Prepared in-house	-	-
Brine (saturated NaCl solution)	Prepared in-house	-	-
Anhydrous magnesium sulfate (MgSO ₄)	Commercial	-	-

Procedure

- Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add **(1-Methylcyclohexyl)methanol** (5.00 g, 39.0 mmol, 1.0 equiv.).
- Solvent and Base Addition: Add anhydrous dichloromethane (80 mL) to the flask and stir until the alcohol is fully dissolved. Cool the solution to 0 °C using an ice-water bath. To this cooled solution, add triethylamine (8.15 mL, 58.5 mmol, 1.5 equiv.) via syringe.
- Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (8.92 g, 46.8 mmol, 1.2 equiv.) in anhydrous dichloromethane (40 mL). Transfer this solution to a

dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and separate the layers.
- Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure (1-Methylcyclohexyl)methyl tosylate.

Expected Yield

Based on similar tosylation reactions of primary alcohols, the expected yield of the purified product is in the range of 80-95%.

Characterization Data (Representative)

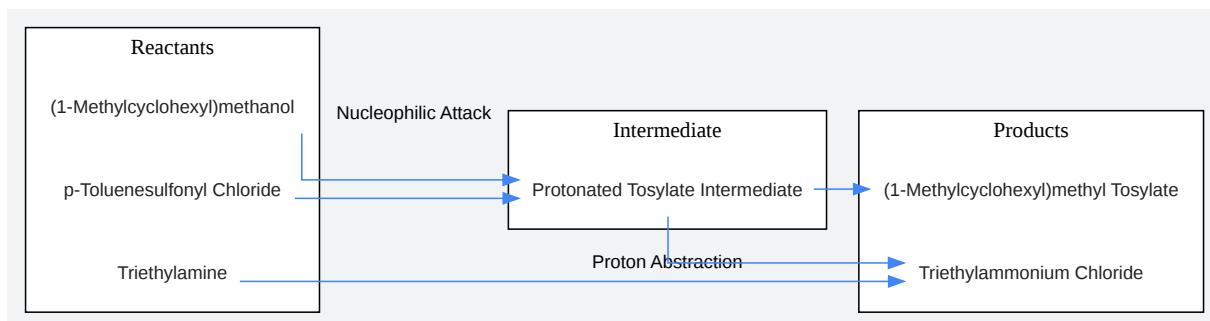
The following are representative spectroscopic data for (1-Methylcyclohexyl)methyl tosylate.

Spectroscopic Data	Values
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.79 (d, J = 8.3 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH ₂ -OTs), 2.45 (s, 3H, Ar-CH ₃), 1.40-1.20 (m, 10H, cyclohexyl-H), 0.85 (s, 3H, -CH ₃)
¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	144.7 (Ar-C), 133.0 (Ar-C), 129.8 (Ar-CH), 127.9 (Ar-CH), 76.5 (-CH ₂ -OTs), 36.5 (cyclohexyl-C), 34.5 (cyclohexyl-C), 25.8 (cyclohexyl-C), 21.9 (cyclohexyl-C), 21.6 (Ar-CH ₃)
IR (KBr, cm ⁻¹)	3065 (Ar C-H), 2925, 2855 (Aliphatic C-H), 1598 (Ar C=C), 1360 (S=O asymmetric stretch), 1175 (S=O symmetric stretch), 960 (S-O-C stretch)[2] [3]

Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The tosylation of **(1-Methylcyclohexyl)methanol** proceeds through a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

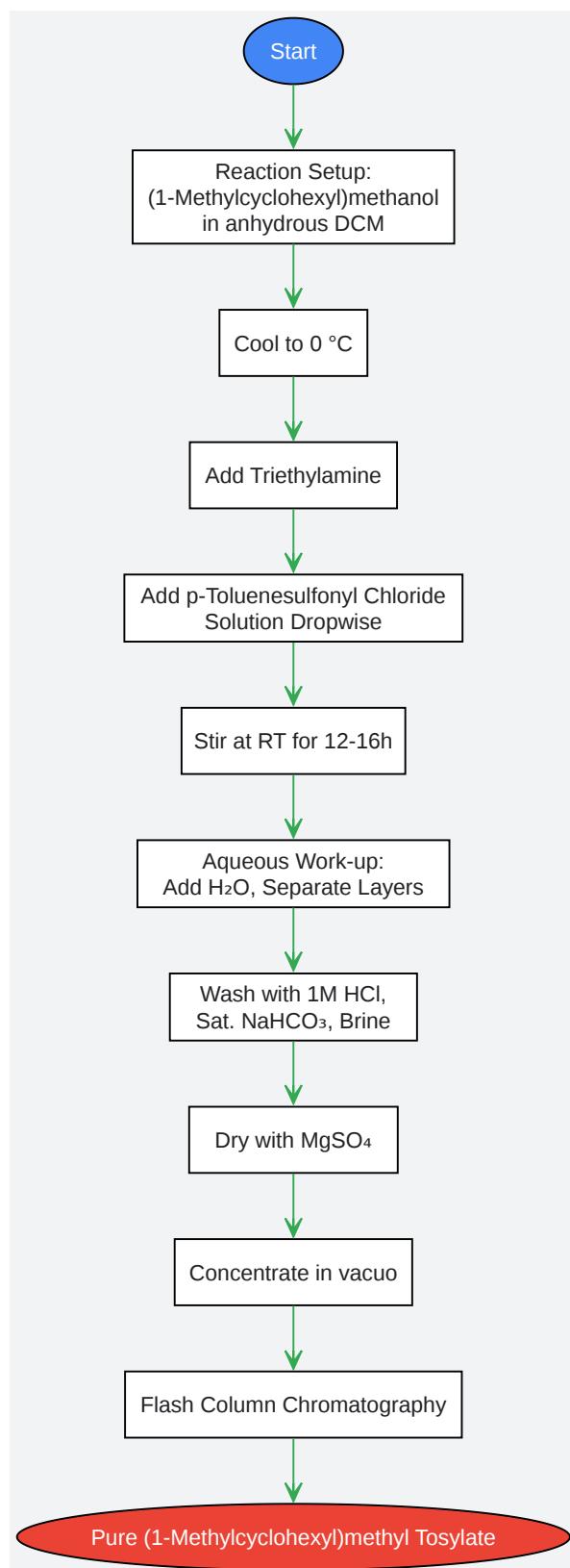


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Figure 1: Reaction mechanism for the tosylation of **(1-Methylcyclohexyl)methanol**.

Experimental Workflow

The overall experimental workflow for the synthesis of (1-Methylcyclohexyl)methyl tosylate is depicted below, from reaction setup to the final purified product.

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References

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